(Isopropylthio)acetic acid (Isopropylthio)acetic acid
Brand Name: Vulcanchem
CAS No.: 22818-59-3
VCID: VC2326949
InChI: InChI=1S/C5H10O2S/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
SMILES: CC(C)SCC(=O)O
Molecular Formula: C5H10O2S
Molecular Weight: 134.2 g/mol

(Isopropylthio)acetic acid

CAS No.: 22818-59-3

Cat. No.: VC2326949

Molecular Formula: C5H10O2S

Molecular Weight: 134.2 g/mol

* For research use only. Not for human or veterinary use.

(Isopropylthio)acetic acid - 22818-59-3

Specification

CAS No. 22818-59-3
Molecular Formula C5H10O2S
Molecular Weight 134.2 g/mol
IUPAC Name 2-propan-2-ylsulfanylacetic acid
Standard InChI InChI=1S/C5H10O2S/c1-4(2)8-3-5(6)7/h4H,3H2,1-2H3,(H,6,7)
Standard InChI Key FTHCMTYOZSIHJL-UHFFFAOYSA-N
SMILES CC(C)SCC(=O)O
Canonical SMILES CC(C)SCC(=O)O

Introduction

Physical and Chemical Properties

(Isopropylthio)acetic acid presents as a liquid at room temperature with specific physicochemical characteristics that determine its behavior in various chemical environments. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of (Isopropylthio)acetic acid

PropertyValueMethodReference
Molecular FormulaC5H10O2S-
Molecular Weight134.2 g/mol-
Physical StateLiquid--
Boiling Point123-124 °C (at 10 Torr)-
Density1.117±0.06 g/cm³Predicted
pKa3.87±0.10Predicted
AppearanceClear liquid--

The compound possesses a moderately strong acidity with a predicted pKa of 3.87±0.10 , which is consistent with its carboxylic acid functionality. This acidity is influenced by the presence of the sulfur-containing substituent, with thioether groups typically exhibiting different electronic effects compared to their oxygen analogs.

Reactivity and Chemical Behavior

(Isopropylthio)acetic acid exhibits reactivity patterns characteristic of both carboxylic acids and thioethers. Understanding these reactivity profiles is crucial for its application in organic synthesis.

Carboxylic Acid Reactivity

As a carboxylic acid, (Isopropylthio)acetic acid can participate in typical reactions including:

  • Esterification with alcohols

  • Amidation with amines

  • Reduction to alcohols

  • Decarboxylation under appropriate conditions

The presence of the isopropylthio group may modulate these reactivities compared to simple acetic acid derivatives.

Sulfur-Centered Reactivity

The thioether functionality in (Isopropylthio)acetic acid can undergo various transformations:

  • Oxidation to sulfoxides and sulfones

  • Nucleophilic displacement reactions

  • Coordination with transition metals

Search result suggests that the compound can be used in the synthesis of 1,3,4-oxadiazole thioether and sulfone derivatives, indicating its potential for sulfur-centered transformations .

Applications in Organic Synthesis

(Isopropylthio)acetic acid serves as a valuable building block in several synthetic applications. The most notable applications identified in the literature include:

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